molecular formula C10H14ClNO B6314611 5-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride CAS No. 1165923-86-3

5-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride

Cat. No.: B6314611
CAS No.: 1165923-86-3
M. Wt: 199.68 g/mol
InChI Key: JMANBDPACSNCGY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride typically involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of hydrochloric acid at elevated temperatures . This reaction forms the tetrahydroisoquinoline core, which can then be methylated and hydroxylated to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of efficient and recyclable catalysts is often employed to ensure sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

5-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, potentially offering neuroprotective effects. Additionally, it may inhibit certain enzymes involved in inflammatory processes, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methyl and hydroxyl groups enhance its interaction with biological targets, making it a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

5-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-7-9-4-5-11-6-8(9)2-3-10(7)12;/h2-3,11-12H,4-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMANBDPACSNCGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1CCNC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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